

An In-depth Technical Guide to 2-Pentylthiophene (CAS 4861-58-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pentylthiophene

Cat. No.: B1218760

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of **2-Pentylthiophene** (CAS 4861-58-9). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document details the physicochemical and spectroscopic characteristics of **2-Pentylthiophene**, offers standardized experimental protocols for its synthesis and analysis, and explores its current and potential applications.

Introduction

2-Pentylthiophene is an alkylated derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The introduction of a pentyl group at the 2-position imparts specific lipophilic and electronic properties, making it a compound of interest in various fields. It is recognized for its role as a building block in the synthesis of conjugated polymers for organic electronics and has been identified as a flavoring agent in the food industry.^{[1][2]} Thiophene derivatives, in general, are significant pharmacophores in medicinal chemistry, suggesting potential applications for **2-Pentylthiophene** in drug discovery.^[3]

Physicochemical Properties

2-Pentylthiophene is a clear, colorless to pale yellow liquid with a characteristic fruity and fatty aroma.^[4] Key physicochemical data are summarized in the table below for easy reference.

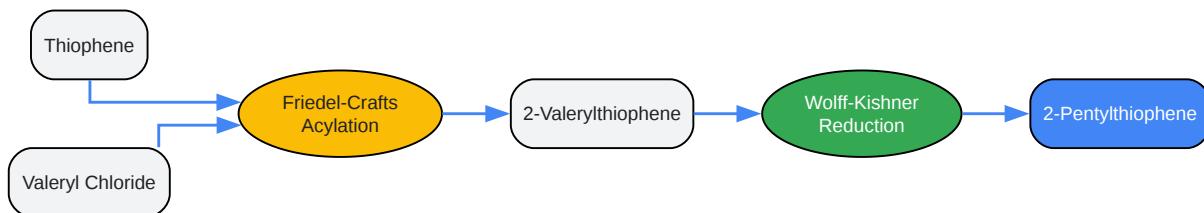
Property	Value	Reference(s)
CAS Number	4861-58-9	[4]
Molecular Formula	C ₉ H ₁₄ S	[4]
Molecular Weight	154.27 g/mol	[4]
Boiling Point	96 °C @ 30 mmHg; 202-205 °C @ 760 mmHg	[4]
Melting Point	-49.15 °C (estimate)	[5]
Density	0.942 - 0.949 g/cm ³ @ 25 °C	[4]
Refractive Index	1.493 - 1.501 @ 20 °C	[4]
Flash Point	75 °C (167 °F)	[3]
Solubility	Practically insoluble in water; Soluble in hexane, pentane, ethanol, and most organic solvents.	[4][6]

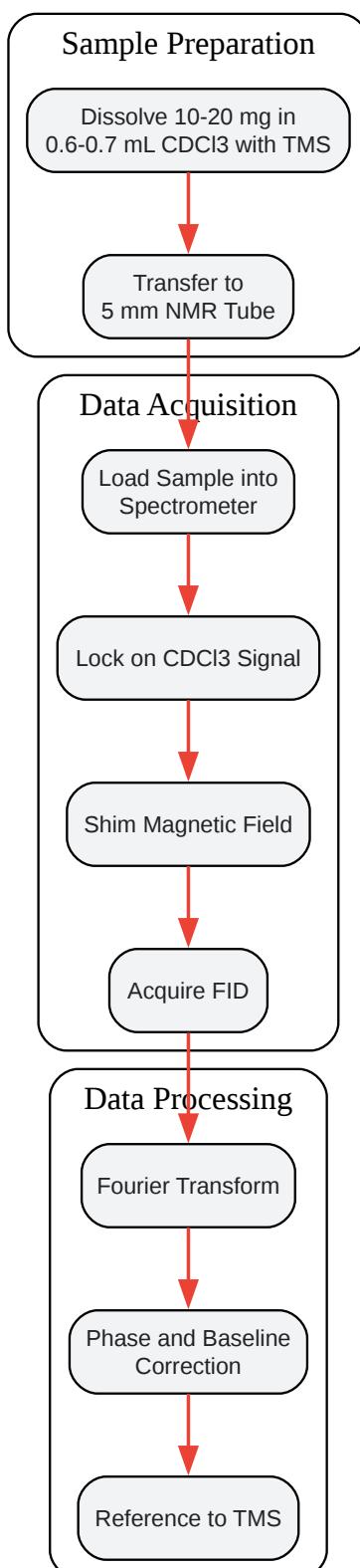
Synthesis of 2-Pentylthiophene

The synthesis of **2-Pentylthiophene** can be achieved through several established synthetic routes. A common and effective method involves a two-step process: Friedel-Crafts acylation of thiophene followed by a reduction of the resulting ketone.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction

This protocol outlines the synthesis of **2-Pentylthiophene** starting from thiophene and valeryl chloride.


Step 1: Friedel-Crafts Acylation to form 2-Valerylthiophene


- Materials: Thiophene, valeryl chloride, anhydrous aluminum chloride ($AlCl_3$), dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate ($NaHCO_3$) solution, anhydrous magnesium sulfate ($MgSO_4$), rotary evaporator, magnetic stirrer, ice bath.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve thiophene (1 equivalent) in anhydrous dichloromethane.
 - Cool the solution in an ice bath to 0-5 °C.
 - Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.
 - Add valeryl chloride (1 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - Upon completion, carefully quench the reaction by pouring it over crushed ice and adding concentrated HCl.
 - Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-valerylthiophene.
 - Purify the crude product by vacuum distillation.

Step 2: Wolff-Kishner Reduction to form **2-Pentylthiophene**

- Materials: 2-Valerylthiophene, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol, condenser, heating mantle.
- Procedure:

- Place 2-valerylthiophene (1 equivalent), hydrazine hydrate (4 equivalents), and potassium hydroxide (4 equivalents) in a round-bottom flask containing diethylene glycol.
- Heat the mixture to 120-140 °C for 1 hour with a condenser attached.
- Remove the condenser and allow the temperature to rise to 190-200 °C to distill off water and excess hydrazine.
- Once the distillation ceases, reattach the condenser and reflux the mixture for an additional 3-4 hours.
- Cool the reaction mixture to room temperature and add water.
- Extract the product with diethyl ether or a similar organic solvent.
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting **2-Pentylthiophene** by vacuum distillation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pentylthiophene | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Pentylthiophene (CAS 4861-58-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218760#2-pentylthiophene-cas-4861-58-9-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com